Indanorex is chemically identified as N-(1-indanyl)-2-amino-1-phenylpropan-1-one with the molecular formula and a molar mass of approximately 191.27 g/mol . It is categorized under the broader class of phenethylamines, which are known for their psychoactive effects. Indanorex has been studied for its potential applications in treating obesity and attention disorders due to its stimulant effects similar to amphetamines.
The synthesis of Indanorex involves several key steps:
Specific parameters such as temperature, reaction time, and concentration of reagents are crucial for optimizing yield and purity during synthesis. Typical conditions might include refluxing the reaction mixture for several hours under inert atmosphere conditions to prevent oxidation.
Indanorex possesses a unique molecular structure characterized by an indane ring fused with a phenyl group and an amine functional group. The structural formula can be represented as follows:
The molecular geometry allows for interactions with various receptors in the central nervous system, which is essential for its stimulant effects.
Indanorex undergoes several chemical reactions typical of phenethylamines:
Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Indanorex acts primarily as a stimulant by influencing the release and reuptake of neurotransmitters in the brain, particularly norepinephrine and dopamine. Its mechanism can be summarized as follows:
The compound's ability to modulate neurotransmitter activity makes it a candidate for further research in neuropharmacology.
These properties influence its formulation in pharmaceutical applications and its behavior in biological systems.
Indanorex has been explored for various scientific applications:
Research continues into the safety profile and efficacy of Indanorex in clinical settings, particularly concerning its long-term effects on health.
The mid-20th century witnessed a surge in the exploration of phenethylamine-based therapeutics, driven by the discovery of endogenous catecholamines (dopamine, norepinephrine, epinephrine) and their profound physiological effects. The 2-phenethylamine core structure—comprising a benzene ring linked to an ethylamine side chain—proved highly adaptable for drug design. Substitutions at the α-carbon, β-carbon, or aromatic ring generated compounds with varied receptor affinities and metabolic stability [1] [9]. Early derivatives like amphetamine (α-methyl modification) demonstrated potent central nervous system (CNS) stimulation and appetite suppression by promoting monoamine neurotransmitter release (norepinephrine, dopamine) and reuptake inhibition [8] [9]. This era prioritized compounds targeting:
Table 1: Key Early Phenethylamine Derivatives in Appetite Control
Compound | Structural Modification | Primary Target | Therapeutic Use |
---|---|---|---|
Amphetamine | α-methyl group | Norepinephrine/Dopamine TAAR1 | Appetite suppressant |
Ephedrine | β-hydroxy, α-methyl | α/β-Adrenergic receptors | Bronchodilator/Stimulant |
Phentermine | α-methyl (similar to amphetamine) | Norepinephrine release | Short-term anorectic |
Dopamine | 3,4-dihydroxylation | D1/D2 receptors | Neurotransmitter (endogenous) |
Indanorex (chemical name: 2-(1-aminopropyl)indan-2-ol), first synthesized and patented in the 1970s, represented a strategic conformational constraint of the phenethylamine scaffold. By incorporating the β-carbon into a rigid indane ring system (benzocyclopentane), researchers aimed to enhance receptor selectivity and metabolic stability compared to flexible chain analogs like amphetamine. The indan group fused a phenyl ring with a cyclopentane ring, positioning the amine-bearing side chain at the C2 position. This structure introduced a tertiary alcohol at the bridgehead carbon, adding polarity [2].
Initial pharmacological profiling identified Indanorex as a potent appetite suppressant and antihypoglycemic agent. Its mechanism was attributed to catecholamine release promotion, likely via interaction with trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) inhibition—mechanisms shared with unsubstituted phenethylamine and amphetamines [2] [9]. Patent literature from the era (e.g., U.S. Patent 3,885,045 to Logeais Labor Jacques) emphasized its stimulant properties and potential for obesity management, positioning it within the "second wave" of anorectics following amphetamine restrictions [2] [8].
Table 2: Molecular Properties of Indanorex
Property | Value |
---|---|
IUPAC Name | 2-(1-Aminopropyl)indan-2-ol |
Molecular Formula | C₁₂H₁₇NO |
Molecular Weight | 191.274 g/mol |
Core Structure | Indan-phenethylamine hybrid |
Key Functional Groups | Primary amine, tertiary alcohol |
Initial Therapeutic Role | Appetite suppressant, antihypoglycemic |
Indanorex catalyzed research into ring-constrained phenethylamines to optimize anorectic efficacy while minimizing off-target effects. Key structural analogs emerged through strategic modifications:
The 1990s–2000s saw a decline in classical phenethylamine anorectics due to safety concerns (e.g., valvulopathy with fenfluramine, pulmonary hypertension with aminorex). Research pivoted toward:
Table 3: Phenethylamine Analogues in Obesity Pharmacology
Compound Class | Example | Structural Deviation from Phenethylamine | Mechanistic Shift |
---|---|---|---|
Constrained Alicyclics | Indanorex | Indan ring fusion | Enhanced TAAR1 selectivity? |
Serotonin Modulators | Fenfluramine | m-CF₃, N-ethyl | 5-HT2C receptor agonism |
Catecholamine Hybrids | Ephedrine | β-OH, α-methyl | Mixed adrenergic agonism |
Peptide Mimetics | Semaglutide | Peptide backbone (non-phenethylamine) | GLP-1 receptor agonism |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7